2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide
Overview
Description
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide: is a chemical compound with the molecular formula C9H4BrF5O . It is known for its unique structural features, which include two fluorine atoms at the 2 and 4 positions, a trifluoromethyl group at the 3 position, and a bromine atom attached to the phenacyl group. This compound is often used in various scientific research applications due to its reactivity and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,4-difluoro-3-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances its electrophilic character, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to investigate its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenacyl bromide
- 2,4-Difluoroacetophenone
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCRQQYUIUGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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